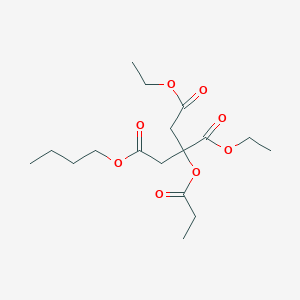![molecular formula C14H8Cl2N2O B15159973 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine CAS No. 663181-09-7](/img/structure/B15159973.png)
3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that contains both oxazole and pyridine rings The presence of the dichlorophenyl group adds to its chemical complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor containing the dichlorophenyl group and an amino alcohol, which forms the oxazole ring under acidic or basic conditions. The resulting oxazole is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the dichlorophenyl group.
科学的研究の応用
3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound containing the dichlorophenyl group, used as a herbicide.
3,4-Dichlorophenethylamine: A compound with similar structural features, used in the synthesis of various pharmaceuticals.
3,5-Dichlorophenol: A simpler compound with similar substituents, used as an intermediate in organic synthesis.
Uniqueness
3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
663181-09-7 |
|---|---|
分子式 |
C14H8Cl2N2O |
分子量 |
291.1 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-3-9(6-12(11)16)13-8-18-14(19-13)10-2-1-5-17-7-10/h1-8H |
InChIキー |
BBHAHGKBAQLUPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)


![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)




![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)


![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
